molecular formula C17H30N4O2S2 B2677886 1-isopropyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide CAS No. 2034383-34-9

1-isopropyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide

Cat. No.: B2677886
CAS No.: 2034383-34-9
M. Wt: 386.57
InChI Key: PPVNWBVVQHLCCB-UHFFFAOYSA-N
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Description

1-isopropyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide (CAS 2034383-34-9) is a synthetic sulfonamide-based compound of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C17H30N4O2S2 and a molecular weight of 386.58 g/mol, this reagent features a complex structure that incorporates an imidazole-sulfonamide group linked to a piperidine-methyl moiety and a tetrahydro-2H-thiopyran system . Sulfonamides represent a pivotal class of bioactive molecules known to exhibit a wide spectrum of pharmacological activities, primarily through mechanisms such as anti-carbonic anhydrase and anti-dihropteroate synthetase activities . The specific structural motifs present in this compound, particularly the tetrahydro-2H-thiopyran and piperidine components, are recognized in pharmaceutical research as valuable scaffolds. Compounds containing the tetrahydro-2H-thiopyran group have been identified in the development of novel antibacterial agents, including advanced phenyloxazolidinone derivatives with enhanced activity against respiratory tract pathogens . This reagent is provided For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this high-quality chemical building block in hit-to-lead optimization, structure-activity relationship (SAR) studies, and the exploration of new therapeutic agents across various disease areas.

Properties

IUPAC Name

1-propan-2-yl-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]imidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N4O2S2/c1-14(2)21-12-17(18-13-21)25(22,23)19-11-15-3-7-20(8-4-15)16-5-9-24-10-6-16/h12-16,19H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVNWBVVQHLCCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)S(=O)(=O)NCC2CCN(CC2)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Isopropyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide, a compound characterized by its distinct structural features, has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

The molecular formula of the compound is C17H30N4O2S2C_{17}H_{30}N_{4}O_{2}S_{2}, with a molecular weight of 386.6 g/mol. The compound contains an imidazole ring and a sulfonamide group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC17H30N4O2S2C_{17}H_{30}N_{4}O_{2}S_{2}
Molecular Weight386.6 g/mol
StructureStructure

Research indicates that this compound acts as an inhibitor of specific enzymes and receptors, particularly the c-Met receptor tyrosine kinase (RTK). The c-Met RTK is implicated in various cancer pathways, including cell proliferation and survival. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells, suggesting its potential as an anticancer agent.

Biological Activity

Anticancer Properties:
The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, studies have shown significant antiproliferative activity against breast cancer cell lines (e.g., MCF-7) using the MTT assay method. The results indicated that it exhibits a higher cytotoxic effect compared to standard chemotherapeutic agents like Tamoxifen .

Inhibition Studies:
The binding affinity of the compound to the c-Met receptor has been a focal point in understanding its biological effects. Interaction studies suggest that it competes effectively with natural ligands for binding to the receptor, thereby inhibiting downstream signaling pathways involved in tumor growth and metastasis.

Case Studies

  • Study on Cytotoxicity
    A study published in 2023 evaluated the cytotoxic effects of various sulfonamide derivatives, including our compound, on MCF-7 cells. The results demonstrated that the compound significantly reduced cell viability in a dose-dependent manner .
  • Inhibition of c-Met RTK
    Another study focused on the inhibition of c-Met by sulfonamide derivatives, reporting that compounds similar to this compound exhibited potent inhibitory effects on c-Met-mediated signaling pathways, leading to decreased cell migration and invasion in vitro .

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